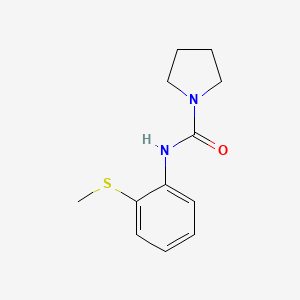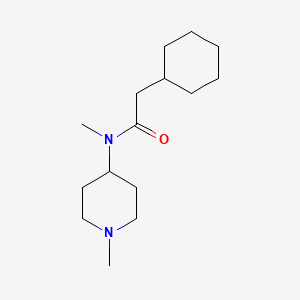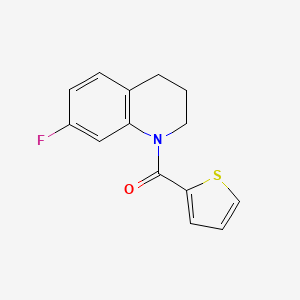![molecular formula C14H15ClN2O B7513146 N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)
N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide is a chemical compound that belongs to the class of pyrrole-based compounds. It is commonly referred to as CMI-977 or LEUKOTRIENE A4 HYDROLASE INHIBITOR. This compound has been the subject of scientific research due to its potential applications in the treatment of various diseases.
Wirkmechanismus
N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide works by inhibiting the activity of leukotriene A4 hydrolase, which leads to a decrease in the production of leukotrienes. This results in a reduction in inflammation and other related physiological effects.
Biochemical and Physiological Effects:
N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. It has also been found to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide in lab experiments include its potent inhibitory activity against leukotriene A4 hydrolase, its ability to reduce inflammation and oxidative stress, and its neuroprotective effects. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Investigation of the potential use of this compound in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
3. Development of more potent and selective inhibitors of leukotriene A4 hydrolase based on the structure of N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in the treatment of various diseases. It works by inhibiting the activity of leukotriene A4 hydrolase, which leads to a decrease in the production of leukotrienes. It has various biochemical and physiological effects and has potential advantages and limitations for lab experiments. There are several future directions for research on this compound, including further studies to determine its safety and efficacy in humans and investigation of its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide involves the reaction of 3-chlorobenzylamine with 2-dimethylaminoacrolein in the presence of acetic acid. The resulting product is then treated with sodium borohydride to yield N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide has been the subject of scientific research due to its potential applications in the treatment of various diseases. It has been found to be a potent inhibitor of leukotriene A4 hydrolase, an enzyme that is involved in the production of leukotrienes, which are inflammatory mediators.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-16-8-4-7-13(16)14(18)17(2)10-11-5-3-6-12(15)9-11/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRRDJAQVQAZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N(C)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-methylfuran-2-carboxamide](/img/structure/B7513063.png)


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)


![4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7513111.png)




